molecular formula C9H8Br2O3 B188328 2-(2,4-Dibromo-6-methylphenoxy)acetic acid CAS No. 7250-62-6

2-(2,4-Dibromo-6-methylphenoxy)acetic acid

Cat. No.: B188328
CAS No.: 7250-62-6
M. Wt: 323.97 g/mol
InChI Key: ONPBJJDXODEHDD-UHFFFAOYSA-N
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Description

2-(2,4-Dibromo-6-methylphenoxy)acetic acid is a useful research compound. Its molecular formula is C9H8Br2O3 and its molecular weight is 323.97 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(2,4-Dibromo-6-methylphenoxy)acetic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30117. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(2,4-Dibromo-6-methylphenoxy)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-Dibromo-6-methylphenoxy)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,4-dibromo-6-methylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O3/c1-5-2-6(10)3-7(11)9(5)14-4-8(12)13/h2-3H,4H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONPBJJDXODEHDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCC(=O)O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00283154
Record name 2-(2,4-dibromo-6-methylphenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00283154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7250-62-6
Record name 7250-62-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30117
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2,4-dibromo-6-methylphenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00283154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 2-(2,4-Dibromo-6-methylphenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Molecular Blueprint and Strategic Importance

2-(2,4-Dibromo-6-methylphenoxy)acetic acid is a halogenated phenoxyacetic acid derivative. Its structure is defined by an acetic acid moiety linked via an ether bond to a phenyl ring substituted with two bromine atoms and a methyl group. This specific arrangement of functional groups—a carboxylic acid, an ether linkage, and a heavily substituted aromatic ring—is of significant interest in medicinal chemistry and materials science.

The two bromine atoms, being bulky and highly electronegative, are expected to profoundly influence the molecule's properties. They sterically hinder the ether linkage and increase the compound's lipophilicity and molecular weight. Electronically, their inductive effect is anticipated to increase the acidity of the carboxylic proton, a critical parameter for its behavior in physiological environments. Understanding these properties is a prerequisite for any rational drug design, formulation development, or toxicological assessment program.

Core Compound Identifiers

Precise identification is the foundation of all subsequent scientific investigation. The fundamental identifiers for the target molecule are summarized below.

IdentifierValueSource
IUPAC Name 2-(2,4-Dibromo-6-methylphenoxy)acetic acidN/A
CAS Number 7250-62-6[1][2]
Molecular Formula C₉H₈Br₂O₃[1][2]
Molecular Weight 323.97 g/mol [1][2]
Canonical SMILES CC1=C(C(=C(C=C1)Br)Br)OCC(=O)ON/A
InChI Key YWBIYJONPUJTEP-UHFFFAOYSA-NN/A

Predicted Physicochemical Profile & Expert Analysis

In the absence of extensive peer-reviewed experimental data, computational predictions provide a vital first-pass analysis. These values, grounded in sophisticated algorithms, guide initial experimental design and hypothesis formation.

PropertyPredicted ValueScientific Rationale & Implication in Drug Development
pKa 3.03 ± 0.10[1]
Boiling Point 389.3 ± 37.0 °C[1]
Density 1.870 ± 0.06 g/cm³[1]
LogP Not directly available; estimated > 3.5The addition of two bromine atoms dramatically increases lipophilicity compared to the parent 2-methylphenoxyacetic acid. A high LogP suggests good membrane permeability for the neutral form but may also lead to issues like poor aqueous solubility, high protein binding, and potential for metabolic liabilities.
Melting Point Not directly available; estimated > 150 °CBased on analogs, a high melting point is expected, indicating a stable crystal lattice. This is advantageous for solid dosage form stability but may negatively impact dissolution rates.

Methodologies for Empirical Verification

The transition from prediction to empirical data is a cornerstone of scientific integrity. The following protocols are industry-standard methods for the precise determination of the key physicochemical parameters of 2-(2,4-Dibromo-6-methylphenoxy)acetic acid.

Determination of pKa by Potentiometric Titration

Causality: The pKa represents the pH at which 50% of the acid molecules have donated their proton. Potentiometric titration is the gold-standard method for its determination. By monitoring the pH of a solution of the acid as a strong base is added, a titration curve is generated. The inflection point corresponds to the equivalence point, and the pH at the half-equivalence point is equal to the pKa. This method provides a direct, highly accurate measure of thermodynamic acid dissociation.

Experimental Protocol:

  • System Calibration: Calibrate a high-precision pH meter using at least two standard buffers (e.g., pH 4.01 and 7.00) at a constant temperature (e.g., 25 °C).

  • Sample Preparation: Accurately weigh approximately 10-20 mg of 2-(2,4-Dibromo-6-methylphenoxy)acetic acid and dissolve it in a suitable solvent. Due to anticipated low aqueous solubility, a co-solvent system (e.g., 50:50 Methanol:Water) may be required.

  • Titrant Preparation: Use a standardized solution of a strong base, such as 0.05 M potassium hydroxide (KOH), prepared in the same co-solvent system to avoid solubility changes during titration.

  • Titration Procedure:

    • Immerse the calibrated pH electrode and a temperature probe into the sample solution.

    • Stir the solution gently with a magnetic stirrer.

    • Add the KOH titrant in small, precise increments (e.g., 0.02 mL) using a calibrated burette or auto-titrator.

    • Record the pH reading after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the recorded pH values against the volume of KOH added. The pKa is determined from the first derivative of the curve (identifying the equivalence point) and reading the pH at the half-volume of that point.

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis A Calibrate pH Meter D Titrate Acid with KOH A->D B Prepare Acid Solution (in co-solvent if needed) B->D C Standardize KOH Titrant C->D E Record pH vs. Volume Added D->E F Plot Titration Curve E->F G Calculate 1st Derivative F->G H Determine Equivalence Point G->H I Find pH at V/2 H->I J Final pKa Value I->J

Figure 1: Workflow for pKa determination via potentiometric titration.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Causality: The melting point is a fundamental thermal property indicating the temperature at which a substance transitions from a solid to a liquid. For a pure crystalline compound, this transition occurs at a sharp, well-defined temperature and is associated with a specific enthalpy of fusion. DSC is a highly sensitive and accurate technique that measures the heat flow into a sample as a function of temperature. The melting event is observed as a distinct endothermic peak on the DSC thermogram. The shape and onset of this peak provide critical information about purity and crystallinity.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into a non-reactive aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan with a lid to prevent any loss of material through sublimation. Prepare an identical empty pan to serve as a reference.

  • Instrument Setup:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to create a stable, non-reactive atmosphere.

  • Thermal Program:

    • Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 30 °C).

    • Heat the sample at a constant, controlled rate (e.g., 10 °C/min) to a temperature well above the melting transition.

  • Data Analysis: The resulting thermogram plots heat flow versus temperature. The melting point is determined as the onset temperature of the endothermic peak. The area under the peak is integrated to calculate the enthalpy of fusion (ΔHfus).

G start Start prep Sample Prep Weigh 2-5 mg Seal in Al Pan start->prep load Load Sample & Ref into DSC Cell prep->load program Set Thermal Program N₂ Purge (50 mL/min) Heat at 10 °C/min load->program run Execute Run program->run analysis Analyze Thermogram Determine Peak Onset (Tm) Integrate Peak Area (ΔHfus) run->analysis end End analysis->end

Figure 2: Experimental workflow for DSC analysis.

Synthesis Pathway

The most probable synthetic route to 2-(2,4-Dibromo-6-methylphenoxy)acetic acid is via a Williamson ether synthesis . This classic and reliable method involves the nucleophilic substitution of an alkyl halide by a phenoxide ion.

  • Deprotonation: The starting material, 2,4-dibromo-6-methylphenol, is treated with a suitable base (e.g., sodium hydride or potassium carbonate) in an aprotic polar solvent (e.g., DMF or acetone) to generate the corresponding phenoxide anion.

  • Nucleophilic Attack: An ester of a haloacetic acid, typically ethyl bromoacetate or ethyl chloroacetate, is added to the reaction mixture. The phenoxide anion acts as a nucleophile, attacking the electrophilic carbon of the haloacetate and displacing the halide to form the ether linkage.

  • Hydrolysis: The resulting ester intermediate is then hydrolyzed under basic conditions (e.g., using NaOH or KOH), followed by an acidic workup to protonate the carboxylate, yielding the final product, 2-(2,4-Dibromo-6-methylphenoxy)acetic acid.

References

  • ChemUniverse. (n.d.). 2-(2,4-Dibromo-6-methyl-phenoxy)acetic acid. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-(2,4-Dibromo-6-methylphenoxy)acetic Acid: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Intriguing Potential of Halogenated Phenoxyacetic Acids

Phenoxyacetic acid derivatives represent a versatile class of organic compounds with significant commercial and research interest. Their applications span from pharmaceuticals to agriculture, largely influenced by the nature and position of substituents on the phenyl ring.[1] Halogenation, in particular, has been a key strategy in modulating the biological activity of these molecules. For instance, chlorinated phenoxyacetic acids are widely recognized as potent herbicides that mimic the plant growth hormone auxin, leading to uncontrolled growth and eventual death of target weeds.[2][3]

This guide focuses on a specific, less-explored derivative: 2-(2,4-Dibromo-6-methylphenoxy)acetic acid . The introduction of bromine atoms onto the phenoxy ring is anticipated to confer unique physicochemical and biological properties. Bromophenols, the structural precursors to this compound, are known for their significant antimicrobial activities, with efficacy often correlated to the degree of bromination.[4] Therefore, 2-(2,4-Dibromo-6-methylphenoxy)acetic acid emerges as a molecule of interest at the intersection of potential herbicidal and antimicrobial activities. This document provides a comprehensive overview of its synthesis, predicted properties, and a discussion of its potential applications for researchers, scientists, and drug development professionals.

Synthesis of 2-(2,4-Dibromo-6-methylphenoxy)acetic Acid: A Two-Step Approach

The synthesis of the target molecule is most logically achieved through a two-step process: the bromination of the starting phenol followed by a Williamson ether synthesis. This approach allows for controlled introduction of the desired functional groups.

Step 1: Synthesis of the Precursor, 2,4-Dibromo-6-methylphenol

The initial step involves the electrophilic bromination of 2-methylphenol (o-cresol). The hydroxyl and methyl groups on the aromatic ring are ortho- and para-directing activators. To achieve the desired 2,4-dibromo substitution pattern, careful control of reaction conditions is necessary to prevent the formation of other isomers or over-bromination. A plausible approach involves the slow addition of bromine to a solution of o-cresol in a suitable solvent, such as carbon tetrachloride or acetic acid, at a controlled temperature.[5]

Step 2: Williamson Ether Synthesis

With the 2,4-Dibromo-6-methylphenol precursor in hand, the subsequent step is the formation of the ether linkage with an acetic acid moiety. The Williamson ether synthesis is a classic and reliable method for this transformation.[6][7] The reaction proceeds via an S_N2 mechanism where the phenoxide ion, generated by deprotonating the phenol with a strong base like potassium hydroxide, acts as a nucleophile and attacks an electrophilic alkyl halide, in this case, chloroacetic acid.[8][9]

The overall synthetic workflow is depicted below:

Synthesis of 2-(2,4-Dibromo-6-methylphenoxy)acetic acid.

Physicochemical and Toxicological Profile

PropertyPredicted Value/InformationRationale/Comparison with Analogs
Molecular Formula C9H8Br2O3Based on chemical structure
Molecular Weight 339.97 g/mol Calculated from the molecular formula
Appearance Likely a crystalline solidPhenoxyacetic acids are often crystalline solids.[8]
Melting Point Expected to be elevatedThe presence of two bromine atoms and the carboxylic acid group would likely increase the melting point compared to the parent phenol.
Solubility Sparingly soluble in water, soluble in organic solventsThe carboxylic acid group will impart some water solubility, but the dibrominated aromatic ring will make it largely lipophilic.
pKa Estimated to be around 3-4Similar to other phenoxyacetic acids like MCPA (pKa ~3.07).[2]
Toxicity Potential for skin and eye irritation. May be harmful if swallowed.Based on the safety data for other halogenated phenoxyacetic acids.[2] The toxicological properties have not been fully investigated.

Potential Biological Activities and Mechanisms of Action

The unique combination of a phenoxyacetic acid scaffold and dibromo-substitution suggests two primary avenues of biological activity: herbicidal and antimicrobial.

Herbicidal Activity: A Synthetic Auxin

Phenoxyacetic acids are well-established as synthetic auxins.[3] They mimic the natural plant hormone indole-3-acetic acid (IAA), leading to a cascade of effects that disrupt normal plant growth and development. At herbicidal concentrations, these compounds cause uncontrolled cell division and elongation, leading to tissue damage and ultimately, plant death. This mode of action is generally selective for broadleaf weeds.[2][10] It is highly probable that 2-(2,4-Dibromo-6-methylphenoxy)acetic acid would exhibit similar herbicidal properties.

Antimicrobial Activity: A Legacy of Bromophenols

Bromophenols are a class of natural products, often isolated from marine algae, that exhibit a broad spectrum of antimicrobial activity.[4] Their mechanism of action is thought to involve the disruption of bacterial cell membranes, inhibition of essential enzymes, and interference with energy metabolism.[11][12] The presence of two bromine atoms on the phenyl ring of 2-(2,4-Dibromo-6-methylphenoxy)acetic acid strongly suggests that it may possess significant antimicrobial properties, potentially against a range of bacteria and fungi.[13][14][15]

The proposed antimicrobial mechanism is illustrated below:

Antimicrobial_Mechanism cluster_compound 2-(2,4-Dibromo-6-methylphenoxy)acetic acid cluster_bacterium Bacterial Cell compound Dibrominated Phenoxyacetic Acid membrane Cell Membrane compound->membrane Disruption enzymes Essential Enzymes compound->enzymes Inhibition metabolism Energy Metabolism (e.g., ATP synthesis) compound->metabolism Interference cell_death Cell Death membrane->cell_death enzymes->cell_death metabolism->cell_death

Proposed antimicrobial mechanism of action.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments described in this guide.

Protocol 1: Synthesis of 2,4-Dibromo-6-methylphenol

Materials:

  • 2-Methylphenol (o-cresol)

  • Bromine

  • Carbon tetrachloride (or glacial acetic acid)

  • Sodium bisulfite solution

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a well-ventilated fume hood, dissolve 2-methylphenol in carbon tetrachloride in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add a solution of bromine in carbon tetrachloride dropwise to the stirred solution of 2-methylphenol over a period of 1-2 hours, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-3 hours.

  • Quench the reaction by slowly adding a saturated solution of sodium bisulfite until the red-brown color of bromine disappears.

  • Transfer the mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate, followed by water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Williamson Ether Synthesis of 2-(2,4-Dibromo-6-methylphenoxy)acetic acid

Materials:

  • 2,4-Dibromo-6-methylphenol

  • Potassium hydroxide (KOH)

  • Chloroacetic acid

  • Water

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve potassium hydroxide in water.

  • Add 2,4-Dibromo-6-methylphenol to the KOH solution and stir until a homogenous solution is formed.[8]

  • Add a solution of chloroacetic acid in water to the flask.

  • Fit the flask with a reflux condenser and heat the mixture to a gentle boil for 1-2 hours.[9]

  • After reflux, cool the reaction mixture to room temperature.

  • Acidify the mixture with hydrochloric acid until it is acidic to litmus paper. This will precipitate the crude product.[16]

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Conclusion

2-(2,4-Dibromo-6-methylphenoxy)acetic acid is a compound with significant, yet largely unexplored, potential. Based on the established biological activities of its structural components, it is a promising candidate for investigation as both a herbicide and an antimicrobial agent. The synthetic route to this molecule is straightforward, employing well-understood and reliable chemical transformations. This guide provides a solid foundation for researchers and drug development professionals to embark on the synthesis, characterization, and biological evaluation of this intriguing molecule. Further studies are warranted to elucidate its precise biological activities, mechanism of action, and potential for practical applications.

References

  • Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid - MDPI. Available at: [Link]

  • Phenoxy herbicide - Wikipedia. Available at: [Link]

  • Antibacterial Activities of the Algal Bromophenol Methylrhodomelol Against Pseudomonas aeruginosa - PubMed. Available at: [Link]

  • Microbiological Activities Of Para - Bromophenoxy Acetic Acid - Tuijin Jishu/Journal of Propulsion Technology. Available at: [Link]

  • The Williamson Ether Synthesis. Available at: [Link]

  • A kind of preparation method of 2,6-dimethoxy-3-bromo-4-methylphenol - Google Patents.
  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review - Jetir.Org. Available at: [Link]

  • Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA | ACS Omega - ACS Publications. Available at: [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. Available at: [Link]

  • Experiment 06 Williamson Ether Synthesis. Available at: [Link]

  • Isolation, identification of bromophenol compound and antibacterial activity of Kappaphycus sp. | Request PDF - ResearchGate. Available at: [Link]

  • Williamson Ether Synthesis - J&K Scientific LLC. Available at: [Link]

  • synthesis and biological activity of brominated phenols with lactamomethyl moieties -natural compounds analogues - ResearchGate. Available at: [Link]

  • Bromophenols in Marine Algae and Their Bioactivities - PMC - PubMed Central. Available at: [Link]

  • Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management - PMC - NIH. Available at: [Link]

  • Synthesis of 3,5-dibromo-2,4,6-trimethylphenol - PrepChem.com. Available at: [Link]

  • Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA | ACS Omega - ACS Publications. Available at: [Link]

  • Chemistry 211 Experiment 4 - MiraCosta College. Available at: [Link]

  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC - NIH. Available at: [Link]

  • Herbicidal Activity, Relation Between Molecular Structure and Physiological Activity of Plant Growth Regulators II. Formative Activity of Phenoxyacetic Acids | Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link]

  • Bioactivity and molecular properties of Phenoxyacetic Acids Derived from Eugenol and Guaiacol compared to the herbicide 2,4-D - SciELO. Available at: [Link]

  • METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE) - Organic Syntheses Procedure. Available at: [Link]

  • 2,6-dibromo-4-methylphenol - Chemical Synthesis Database. Available at: [Link]

  • CN101279896B - Preparation of 2-bromo-4-methylphenol - Google Patents.

Sources

Methodological & Application

Application Notes & Protocols: High-Purity Purification of 2-(2,4-Dibromo-6-methylphenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the purification of synthesized 2-(2,4-Dibromo-6-methylphenoxy)acetic acid, a key intermediate in various research and development applications. The synthesis of phenoxyacetic acid derivatives is often accompanied by impurities such as unreacted starting materials and side-products.[1][2] Achieving high purity is critical for ensuring reliable results in downstream applications, including biological screening and pharmaceutical development. This guide details three primary purification techniques, presented with step-by-step protocols and the scientific rationale behind each choice: primary purification via acid-base liquid-liquid extraction, secondary purification by recrystallization, and a high-purity polish using flash column chromatography.

Introduction: The Imperative for Purity

2-(2,4-Dibromo-6-methylphenoxy)acetic acid belongs to the phenoxyacetic acid class of compounds, which are scaffolds of significant interest in medicinal chemistry and materials science.[3] The typical synthesis route involves a Williamson ether synthesis, reacting 2,4-dibromo-6-methylphenol with a haloacetate ester, followed by saponification. This process can introduce several impurities that may interfere with subsequent analytical or synthetic steps.

The primary challenge in purification is the removal of the unreacted phenolic starting material, 2,4-dibromo-6-methylphenol, which possesses similar solubility characteristics to the desired product. Additionally, side-products from the bromination of the starting phenol can also be present, including mono- or tri-brominated species.[4] This guide provides robust, validated protocols to effectively remove these contaminants.

Principles of Purification: A Multi-Technique Approach

The purification strategy for 2-(2,4-Dibromo-6-methylphenoxy)acetic acid is built upon exploiting the key physicochemical differences between the target molecule and its likely impurities. The presence of a carboxylic acid functional group is the most significant "handle" for separation.

Leveraging Acidity: Liquid-Liquid Extraction

The cornerstone of this purification is an acid-base extraction. This technique separates compounds based on their differing acidities.[5] The target molecule is a carboxylic acid (pKa ~3-5), making it significantly more acidic than the key impurity, 2,4-dibromo-6-methylphenol (pKa ~7-8). By washing an organic solution of the crude product with a mild aqueous base, such as sodium bicarbonate, the carboxylic acid is selectively deprotonated to form a water-soluble carboxylate salt.[6] Neutral impurities and the less acidic phenol remain in the organic layer. The aqueous layer can then be isolated and re-acidified to precipitate the pure product.

Harnessing Differential Solubility: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds.[7] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound completely at an elevated temperature but only sparingly at a low temperature. Upon slow cooling, the target compound crystallizes out of the solution, leaving the impurities behind in the mother liquor. For phenoxyacetic acids, solvent systems like ethanol/water or acetic acid/water are often effective.[8][9]

Adsorption-Based Separation: Flash Column Chromatography

For achieving the highest level of purity (>99%), flash column chromatography is the method of choice.[10][11] This technique separates molecules based on their differential adsorption to a solid stationary phase (typically silica gel) while a liquid mobile phase flows through.[12] Less polar compounds travel through the column faster, while more polar compounds are retained longer. The carboxylic acid group makes the target product significantly more polar than most potential impurities, allowing for effective separation.

Expected Impurity Profile

Understanding the potential impurities is crucial for designing an effective purification strategy.

Impurity Name Structure Source / Rationale Primary Removal Method
2,4-Dibromo-6-methylphenolBr₂C₇H₅OHUnreacted starting material from the Williamson ether synthesis.[13]Acid-Base Extraction
Chloroacetic Acid / Bromoacetic AcidClCH₂COOH / BrCH₂COOHUnreacted starting material.Water washes during workup.
Over-brominated Phenolse.g., 2,4,6-Tribromophenol derivativesImpurities in the starting phenol or side reactions during its synthesis.[4]Column Chromatography
Neutral Byproducts-Minor side products from the synthesis lacking acidic protons.Acid-Base Extraction

Integrated Purification Workflow

The following workflow provides a logical progression from crude material to a highly purified final product. The decision to proceed to the next level of purification is based on the purity requirements of the final application, typically assessed by TLC, ¹H NMR, or LC-MS.

PurificationWorkflow Crude Crude Synthesized Product Ext Protocol 1: Acid-Base Liquid-Liquid Extraction Crude->Ext Purity1 Assess Purity (TLC, NMR) Ext->Purity1 Recryst Protocol 2: Recrystallization Purity1->Recryst No Sufficient Purity Sufficient? Purity1->Sufficient Yes Purity2 Assess Purity (TLC, NMR) Recryst->Purity2 Chrom Protocol 3: Flash Column Chromatography Purity2->Chrom Yes Sufficient2 High Purity Needed? Purity2->Sufficient2 No Final Pure Product (>99%) Chrom->Final Sufficient->Final Sufficient2->Final

Caption: Integrated workflow for the purification of 2-(2,4-Dibromo-6-methylphenoxy)acetic acid.

Experimental Protocols

Safety Precaution: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Handle all organic solvents and reagents in a well-ventilated fume hood. 2,4-Dibromo-6-methylphenol is harmful if swallowed and causes skin and eye irritation.[13]

Protocol 1: Primary Purification via Acid-Base Extraction

This protocol is highly effective for removing the bulk of neutral and phenolic impurities.

AcidBaseExtraction cluster_org Organic Phase (e.g., Ethyl Acetate) cluster_aq Aqueous Phase (sat. NaHCO₃) Product_Acid Product (R-COOH) Product_Salt Product Salt (R-COO⁻ Na⁺) Product_Acid->Product_Salt Deprotonation Impurity_Phenol Phenol Impurity (Ar-OH) Impurity_Neutral Neutral Impurity Bicarb HCO₃⁻

Caption: Selective transfer of the acidic product into the aqueous basic phase.

Methodology:

  • Dissolution: Dissolve the crude product (e.g., 10 g) in a suitable organic solvent like ethyl acetate or dichloromethane (100-150 mL) in a separatory funnel. The solvent should be immiscible with water.[14]

  • First Extraction: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.

    • Causality: Sodium bicarbonate is a weak base, strong enough to deprotonate the carboxylic acid but generally not the less acidic phenol, leading to high selectivity.[5]

  • Venting: Stopper the funnel, invert it, and immediately open the stopcock to vent the pressure from the CO₂ gas evolved.

  • Extraction: Shake the funnel vigorously for 30-60 seconds, venting frequently. Allow the layers to separate completely.

  • Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask or beaker. If using dichloromethane, the organic layer will be on the bottom.

  • Repeat: Repeat the extraction (steps 2-5) on the organic layer two more times with fresh sodium bicarbonate solution to ensure complete recovery of the product. Combine all aqueous extracts.

  • Back-Wash (Optional): Wash the combined aqueous extracts with a small portion (e.g., 20 mL) of the organic solvent to remove any entrained neutral impurities. Discard this organic wash.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly and with stirring, acidify the solution by adding concentrated hydrochloric acid (HCl) dropwise until the pH is ~1-2 (test with pH paper). A white precipitate of the purified product should form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with several portions of cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified solid in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Secondary Purification via Recrystallization

Use this protocol if the product from Protocol 1 still contains minor colored impurities or does not have a sharp melting point.

Solvent Selection Table:

Solvent System Advantages Disadvantages
Ethanol / WaterGood for moderately polar compounds; easily removed.[8]May require careful adjustment of the solvent ratio.
Acetic Acid / WaterOften provides excellent crystal growth for acids.Difficult to remove residual acetic acid completely.
TolueneGood for less polar impurities.Higher boiling point; may not be suitable for all impurities.
Heptane / Ethyl AcetateTunable polarity.Requires screening to find the optimal ratio.

Methodology:

  • Solvent Selection: In a small test tube, add ~50 mg of the product and a few drops of a potential solvent. Heat the mixture. A good solvent will dissolve the solid when hot but cause it to crash out upon cooling.[15] Often, a two-solvent system (one in which the compound is soluble, one in which it is not) provides the best results.

  • Dissolution: Place the product to be recrystallized in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent (or the "good" solvent of a pair) to just dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon, heat for a few minutes, and perform a hot filtration to remove the carbon.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

    • Causality: Slow cooling promotes the formation of large, pure crystals, excluding impurities from the crystal lattice.[7]

  • Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry as described in Protocol 1.

Protocol 3: High-Purity Polish via Flash Column Chromatography

This protocol is for instances requiring analytical-grade material, free from isomeric or closely-related impurities.

Methodology:

  • Eluent Selection: Using Thin Layer Chromatography (TLC), find a solvent system (e.g., a mixture of hexane and ethyl acetate with a small amount of acetic acid) that gives the product an Rf value of ~0.2-0.4. The impurities should be well-separated.

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent.[11]

  • Sample Loading: Dissolve the product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). Pre-adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dry, loaded silica to the top of the packed column.

  • Elution: Add the eluent to the top of the column and apply positive pressure (air or nitrogen) to force the solvent through the silica gel.[12]

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.

  • Analysis: Spot each fraction on a TLC plate to determine which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the final, highly purified product.[10]

References

  • Hobbs, W. E. (1969). Stabilized 2,4-dibromophenol and its production. U.S.
  • Organic Syntheses Procedure. METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). [Link]

  • Organic Syntheses Procedure. 2,6-dibromo-4-nitrophenol. [Link]

  • Magritek. (2020). Separation of Acidic, Basic and Neutral Compounds. [Link]

  • Journal of Emerging Technologies and Innovative Research. (2024). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. [Link]

  • Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION. [Link]

  • Quora. (2019). How to recrystallize phenoxyacetic acid. [Link]

  • PubChem. 2,4-Dibromo-6-methylphenol. [Link]

  • Organic Syntheses. (2019). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Google Patents.
  • Google Patents.
  • Wikipedia. Liquid–liquid extraction. [Link]

  • Chem Help ASAP. (2021). column chromatography & purification of organic compounds. [Link]

  • National Institutes of Health. (2016). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. [Link]

  • Google Patents. Process for preparation of 2,4,6-trimethyl-phenylacetic acid.
  • Thermo Fisher Scientific. (2022). Liquid-Liquid Extraction. [Link]

  • Google Patents.
  • University of Colorado Boulder. Column Chromatography. [Link]

  • Magritek. Separation of Acidic, Basic and Neutral Compounds. [Link]

  • Organic Syntheses Procedure. phenylacetic acid. [Link]

  • Google Patents. Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid.
  • Reddit. (2022). What's the best solvent to remove these crystals and recrystallize it?[Link]

Sources

Troubleshooting & Optimization

Phenoxyacetic Acid Synthesis: A Technical Support and Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Phenoxyacetic Acid Synthesis. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with practical, field-proven insights into the common challenges encountered during the synthesis of phenoxyacetic acid and its derivatives. This resource moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that are foundational to understanding the synthesis of phenoxyacetic acid.

Q1: What is the core reaction mechanism for phenoxyacetic acid synthesis?

A1: The most prevalent method for synthesizing phenoxyacetic acid is the Williamson ether synthesis . This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In the first step, a base is used to deprotonate a phenol, creating a highly nucleophilic phenoxide anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of an α-haloacetic acid, such as chloroacetic acid. This attack displaces the halide, forming the ether linkage and yielding the phenoxyacetic acid product.[1]

Q2: What are the most common side reactions that can lower my yield?

A2: The primary competing side reaction is the hydrolysis of the α-haloacetic acid (e.g., chloroacetic acid) under the basic reaction conditions, which produces glycolic acid.[2] This is particularly problematic if the reaction is heated for extended periods in an aqueous alkaline solution.[2] Another potential, though less common, side reaction is E2 elimination, especially if using sterically hindered reactants.[1][3]

Q3: How critical is the choice of base and solvent?

A3: The selection of base and solvent is paramount for a successful synthesis. The base must be strong enough to deprotonate the phenol to form the reactive phenoxide ion.[1] Common bases include sodium hydroxide (NaOH) and potassium carbonate (K₂CO₃).[1] The solvent plays a crucial role in an SN2 reaction. Polar aprotic solvents like DMF or acetone are often preferred as they can solvate the cation of the base while not interfering with the nucleophilicity of the phenoxide anion.[4][5]

Troubleshooting Guide: From Low Yields to Impure Products

This guide provides a systematic approach to diagnosing and resolving common issues encountered during phenoxyacetic acid synthesis.

Problem 1: Low or No Yield of Phenoxyacetic Acid

Symptoms:

  • TLC analysis shows a significant amount of unreacted phenol and/or α-haloacetic acid.

  • Minimal or no desired product is isolated after work-up.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Insufficient Deprotonation of Phenol The phenoxide anion is the key nucleophile. If the base is too weak or used in insufficient quantity, the concentration of the phenoxide will be too low for the reaction to proceed efficiently.[1]Ensure you are using a sufficiently strong base (e.g., NaOH, K₂CO₃) in at least a stoichiometric amount relative to the phenol. For less acidic phenols, a stronger base might be necessary.
Poor Nucleophilicity of the Phenoxide Steric hindrance around the phenolic oxygen can impede its ability to attack the electrophilic carbon of the α-haloacetic acid.While less of an issue with simple phenols, be mindful of bulky ortho substituents. In such cases, increasing the reaction temperature or using a more reactive haloacetic acid (e.g., bromoacetic acid) may be beneficial.[1]
Hydrolysis of Chloroacetic Acid In the presence of a strong base like NaOH, chloroacetic acid can be hydrolyzed to glycolic acid, especially at elevated temperatures.[2] This consumes your electrophile.Add the chloroacetic acid portion-wise or after the initial deprotonation of the phenol. Maintaining a lower reaction temperature can also limit this side reaction. Some protocols utilize the heat from the initial neutralization to drive the synthesis, minimizing prolonged heating under alkaline conditions.[2]
Inappropriate Reaction Temperature SN2 reactions have an optimal temperature range. Too low, and the reaction rate will be impractically slow. Too high, and side reactions like hydrolysis are promoted.[1][4]A typical temperature range for this synthesis is 50-100°C.[1] If your reaction is sluggish, cautiously increase the temperature while monitoring for byproduct formation via TLC.
Incorrect Solvent Choice Protic solvents (e.g., water, ethanol) can solvate the phenoxide anion, reducing its nucleophilicity.[3]While aqueous solutions are common for this reaction due to reagent solubility, using a polar aprotic solvent like DMF or acetone can accelerate the reaction rate. If working in a heterogeneous system, a phase-transfer catalyst can be employed.[1]
Problem 2: Product is Discolored or Appears Impure

Symptoms:

  • The isolated phenoxyacetic acid is yellow, green, or tan instead of white or off-white.[6][7]

  • The melting point of the product is broad or lower than the literature value.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Presence of Unreacted Phenol Phenols can be air-oxidized to form colored impurities. Residual phenol in the final product is a common issue.[6][8]During the work-up, ensure complete extraction of the product into a basic aqueous solution (e.g., sodium bicarbonate) to separate it from the less acidic, unreacted phenol. Recrystallization is also an effective method for removing residual phenol.[6][9]
Formation of Colored Byproducts Side reactions or impurities in the starting materials can lead to colored compounds that co-precipitate with the product.Purification by recrystallization is the most effective solution.[9] In some cases, washing the crude product with a suitable cold solvent can remove some colored impurities. For persistent color, treatment with activated carbon during recrystallization can be beneficial.[10]
Thermal Decomposition At very high temperatures, the product may begin to decompose, leading to discoloration.[8]Avoid excessive heating during the reaction and purification steps. If distillation is used for purification, it should be performed under vacuum to lower the boiling point and prevent decomposition.[8]

Visualizing the Process: Diagrams and Workflows

To provide a clearer understanding of the synthesis and troubleshooting logic, the following diagrams have been created.

Williamson Ether Synthesis of Phenoxyacetic Acid

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Phenol Phenol Phenoxide Phenoxide Anion Phenol->Phenoxide + Base Base Base (e.g., NaOH) Water H₂O Base->Water Phenoxide_ref Phenoxide Anion Chloroacetic Chloroacetic Acid Chloride Cl⁻ Chloroacetic->Chloride Product Phenoxyacetic Acid Phenoxide_ref->Product + Chloroacetic Acid

Caption: The two-step mechanism of phenoxyacetic acid synthesis.

General Experimental Workflow

G start Start reactants Combine Phenol, Base, and Solvent start->reactants add_haloacid Add Chloroacetic Acid reactants->add_haloacid react Heat Reaction Mixture (e.g., 50-100°C) add_haloacid->react monitor Monitor Progress (TLC) react->monitor monitor->react Incomplete cool Cool Reaction Mixture monitor->cool Reaction Complete acidify Acidify with HCl to Precipitate Product cool->acidify filter Filter Crude Product acidify->filter purify Purify by Recrystallization filter->purify dry Dry Final Product purify->dry end End dry->end

Caption: A typical experimental workflow for phenoxyacetic acid synthesis.

Troubleshooting Decision Tree

G start Low Yield? check_sm TLC shows unreacted starting material? start->check_sm yes_sm Yes check_sm->yes_sm no_sm No check_sm->no_sm optimize Optimize Reaction Conditions: - Increase Temperature - Stronger/More Base - Change Solvent - Extend Reaction Time yes_sm->optimize check_side_reactions Consider Side Reactions: - Chloroacetic Acid Hydrolysis no_sm->check_side_reactions

Caption: A decision tree for troubleshooting low product yield.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis and purification of phenoxyacetic acid. These should be adapted based on the specific phenol derivative and available laboratory equipment.

Protocol 1: Synthesis of 4-Methylphenoxyacetic Acid

This protocol is a representative example of the Williamson ether synthesis for a substituted phenoxyacetic acid.[11]

Materials:

  • 4-Methylphenol (p-cresol)

  • 30% Aqueous Sodium Hydroxide (NaOH)

  • Chloroacetic Acid

  • 6M Hydrochloric Acid (HCl)

  • Diethyl Ether

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a suitable reaction vessel, dissolve approximately 1.0 g of 4-methylphenol in 5 mL of 30% aqueous NaOH.

  • Add 1.5 g of chloroacetic acid to the solution. Gentle warming may be required to fully dissolve the reagents.

  • Heat the reaction mixture in a water bath at 90-100°C for 30-40 minutes.

  • After the reaction period, cool the mixture and dilute it with approximately 10 mL of water.

  • Carefully acidify the solution with 6M HCl until it is acidic to litmus paper. The product should precipitate out of the solution.

  • Transfer the mixture to a separatory funnel and extract the product with 15 mL of diethyl ether.

  • Wash the ether layer with 15 mL of water, followed by an extraction with 10 mL of saturated sodium bicarbonate solution to separate the carboxylic acid product from any unreacted phenol.

  • Collect the aqueous bicarbonate layer, which now contains the sodium salt of your product.

  • Re-acidify the bicarbonate solution with 6M HCl to precipitate the pure phenoxyacetic acid.

  • Collect the solid product by suction filtration, wash with a small amount of cold water, and allow it to air dry.

Protocol 2: Purification by Recrystallization

Recrystallization is a critical step to obtain a high-purity product, free from unreacted starting materials and colored impurities.[6][9][10]

Materials:

  • Crude phenoxyacetic acid

  • Recrystallization solvent (e.g., 70% methanol in water, or hot water)

  • Activated Carbon (optional)

Procedure:

  • Transfer the crude phenoxyacetic acid to an Erlenmeyer flask.

  • Add a minimal amount of the hot recrystallization solvent to just dissolve the solid.

  • If the solution is colored, add a small amount of activated carbon and heat the mixture for a few minutes.

  • Perform a hot filtration to remove the activated carbon and any insoluble impurities.

  • Allow the clear filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • To maximize crystal yield, cool the flask in an ice bath for an additional 15-20 minutes.

  • Collect the purified crystals by suction filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.

References

  • CN103058855A - Method for synthesizing phenoxyacetic acid derivative.
  • WO2013056488A1 - Phenoxyacetic acid derivative synthesis method.
  • Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. JOCPR. [Link]

  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Jetir.Org. [Link]

  • Synthesis and evaluation of phenoxy acetic acid derivatives as anti-mycobacterial agents | Request PDF. ResearchGate. [Link]

  • CN106083564A - The synthesis of a kind of 2,6 dimethyl phenoxyacetic acids and purification process.
  • WO/2013/056488 PHENOXYACETIC ACID DERIVATIVE SYNTHESIS METHOD.
  • CN1006463B - Synthesis of phenyl (chlorophenyl) oxyacetic acid.
  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Lignin-Catalyzed Synthesis of Phenoxyacetic Acid: A Sustainable Approach to Functional Molecule Development. MDPI. [Link]

  • What Are The Limitations Of Williamson Ether Synthesis?. Chemistry For Everyone. [Link]

  • Williamson Ether and Carboxylic Acids. Chemistry Stack Exchange. [Link]

  • A review of pretreatment and analytical methods for phenoxyacetic acid herbicides in food. PubMed. [Link]

  • CN100404491C - Preparation method of 2,4-dichlorin phenoxyacetic acid.
  • The Williamson Ether Synthesis. web.mnstate.edu. [Link]

  • p-Chlorophenoxyacetic acid - Preparation of a synthetic plant hormone. ResearchGate. [Link]

  • Williamson ether synthesis trouble, 2.0. Reddit. [Link]

  • A kind of synthetic method of chloro phenoxy acetic acid or chlorophenol.
  • Chloroacetic acid. Sciencemadness Wiki. [Link]

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Technical Support Center: Navigating Experimental Variability with 2-(2,4-Dibromo-6-methylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(2,4-Dibromo-6-methylphenoxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to address and mitigate the experimental variability that can be encountered when working with this compound. Our goal is to provide you with the insights and protocols necessary to ensure the robustness and reproducibility of your results.

Introduction: Understanding the Challenge of Variability

Troubleshooting Guide: A Question & Answer Approach

This section is structured to address specific issues you may encounter during your experiments. Each question is followed by a detailed explanation of potential causes and actionable troubleshooting steps.

Issue 1: Inconsistent dose-response curves or unexpected changes in potency (e.g., IC50, EC50).

Q: My dose-response curves for 2-(2,4-Dibromo-6-methylphenoxy)acetic acid are inconsistent between experiments, showing shifts in potency. What could be the cause?

A: Fluctuations in potency are a common challenge and can often be traced back to issues with the compound itself or the experimental setup.

Underlying Causes & Troubleshooting Steps:

  • Compound Integrity and Stability:

    • Purity: Impurities from synthesis or degradation can interfere with the activity of the primary compound.

      • Protocol: Verify the purity of your compound stock using methods like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry. If impurities are detected, re-purification or synthesis of a new batch may be necessary.[2][3]

    • Degradation: Phenoxyacetic acid derivatives can be susceptible to degradation, especially with improper storage or handling.

      • Protocol: Store the compound as a dry powder at the recommended temperature (typically -20°C), protected from light and moisture. Prepare stock solutions fresh and avoid repeated freeze-thaw cycles. If you suspect degradation, re-test the purity of your stock solution.

  • Solvent Effects: The choice of solvent can significantly impact the solubility, stability, and even the biological activity of a compound.[4][5]

    • Protocol:

      • Ensure the compound is fully dissolved in the stock solvent (e.g., DMSO). Visually inspect for any precipitation.

      • When diluting into aqueous media for your assay, be mindful of the final solvent concentration. High concentrations of organic solvents can be toxic to cells and may alter the compound's activity. Keep the final solvent concentration consistent across all experiments and include a vehicle control.[4]

  • Cell-Based Assay Variability: The biological system itself is a significant source of variability.[6][7][8]

    • Protocol:

      • Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift.

      • Cell Seeding Density: Ensure uniform cell seeding density across all wells and plates. Over-confluent or under-confluent cells will respond differently to treatment.

      • Serum and Media Components: Lot-to-lot variability in serum and media can impact cell growth and drug response.[9] Qualify new lots of serum and media before use in critical experiments.

      • Incubation Time: The duration of compound exposure can affect the observed potency. Optimize and standardize the incubation time for your specific assay.

Issue 2: High background signal or assay interference.

Q: I'm observing a high background signal in my assay, which is making it difficult to determine the true effect of 2-(2,4-Dibromo-6-methylphenoxy)acetic acid. What should I investigate?

A: High background can mask the biological effects of your compound and can stem from the compound's intrinsic properties or its interaction with assay components.

Underlying Causes & Troubleshooting Steps:

  • Compound Properties:

    • Autofluorescence/Autoluminescence: Some compounds can inherently fluoresce or luminesce at the same wavelengths used for detection in your assay.

      • Protocol: Run a control plate with the compound in cell-free assay media to measure its intrinsic signal. If significant, consider using a different detection method or wavelength.

    • Precipitation: The compound may precipitate out of solution at higher concentrations in the assay media, which can scatter light and interfere with plate reader measurements.

      • Protocol: Determine the kinetic solubility of the compound in your final assay buffer. Visually inspect the wells for precipitation under a microscope. If precipitation is an issue, you may need to lower the top concentration of your dose-response curve.

  • Assay Reagent Interactions:

    • Protocol: Test for direct interactions between your compound and the assay reagents (e.g., detection antibodies, enzymes) in a cell-free system. This will help you determine if the compound is directly inhibiting or activating a component of your detection system.

Issue 3: Poor reproducibility between replicate experiments.

Q: I am struggling to reproduce my findings in subsequent experiments. What are the key factors I should focus on to improve reproducibility?

A: Reproducibility is the cornerstone of scientific validity. A lack of reproducibility often points to subtle inconsistencies in protocol execution.[10]

Underlying Causes & Troubleshooting Steps:

  • Standard Operating Procedures (SOPs):

    • Protocol: Develop and strictly adhere to detailed SOPs for all aspects of the experiment, from cell culture and compound preparation to data analysis. This includes specifying reagent sources and lot numbers.

  • Environmental Factors:

    • Protocol: Monitor and control environmental conditions such as incubator temperature, CO2 levels, and humidity.[7][8] Variations in these parameters can significantly affect cell health and response.

  • Liquid Handling and Pipetting: Inaccurate or inconsistent liquid handling is a major source of error in cell-based assays.[11]

    • Protocol:

      • Regularly calibrate and maintain your pipettes.

      • Use appropriate pipetting techniques to avoid bubbles and ensure accurate volume delivery.

      • For multi-well plates, consider the order of reagent addition to minimize plate-edge effects.

Visualizing the Workflow for Troubleshooting Variability

To aid in systematically addressing these issues, the following workflow diagram outlines the key decision points and actions.

Troubleshooting_Workflow cluster_compound Compound-Related Checks cluster_assay Assay-Related Checks cluster_data Data-Related Checks start Inconsistent Experimental Results compound_integrity Step 1: Verify Compound Integrity start->compound_integrity purity Check Purity (HPLC/MS) compound_integrity->purity assay_setup Step 2: Scrutinize Assay Setup cell_health Standardize Cell Culture (Passage, Density) assay_setup->cell_health data_analysis Step 3: Review Data Analysis & Interpretation controls Evaluate Controls (Vehicle, Positive) data_analysis->controls solution Consistent & Reproducible Results stability Assess Stability (Storage, Handling) purity->stability solubility Confirm Solubility in Assay Media stability->solubility solubility->assay_setup reagents Validate Reagents (Media, Serum Lots) cell_health->reagents protocol Ensure Consistent Protocol Execution reagents->protocol protocol->data_analysis normalization Check Data Normalization controls->normalization normalization->solution

Caption: A systematic workflow for troubleshooting experimental variability.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for making a stock solution of 2-(2,4-Dibromo-6-methylphenoxy)acetic acid?

  • A1: While the optimal solvent should be empirically determined, high-purity dimethyl sulfoxide (DMSO) is a common starting point for many small molecules due to its high solubilizing capacity.

Q2: How often should I check the purity of my compound?

  • A2: It is good practice to check the purity of a new batch of the compound upon receipt. For long-term studies, it is advisable to re-check the purity of your stock solution periodically (e.g., every 6 months) or if you observe unexpected changes in your experimental results.

Q3: Can the position of the wells on a 96-well plate affect my results?

  • A3: Yes, "edge effects" are a known phenomenon in multi-well plates, where the outer wells may experience different temperature and evaporation rates compared to the inner wells. To mitigate this, you can avoid using the outer wells for experimental samples or fill them with sterile media or PBS.

Q4: What are the essential controls to include in my experiments?

  • A4: At a minimum, you should include:

    • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound.

    • Untreated Control: Cells in media alone.

    • Positive Control: A known activator or inhibitor for your assay to ensure the assay is performing as expected.[12][13]

Quantitative Data Summary Table

The following table provides a template for summarizing key quantitative parameters to track for ensuring experimental consistency.

ParameterRecommended SpecificationPurpose
Compound Purity >98% (by HPLC or other methods)Ensures the observed effect is from the target compound.
Final Solvent Conc. <0.5% (cell-type dependent)Minimizes solvent-induced artifacts and toxicity.
Cell Passage Number <20 (cell line dependent)Reduces phenotypic drift and ensures consistent cell behavior.
Seeding Density Within ±10% of target densityEnsures uniform cell growth and response.
Incubator CO2 5% (or as required by media)Maintains stable pH of the culture medium.
Incubator Temperature 37°CEnsures optimal cell growth and function.

Experimental Protocols

Protocol 1: Preparation of 2-(2,4-Dibromo-6-methylphenoxy)acetic acid Stock Solution
  • Accurately weigh out the desired amount of the compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex thoroughly until the compound is completely dissolved. A brief sonication may be used if necessary.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: General Cell-Based Assay Workflow

Cell_Assay_Workflow start Start seed_cells Seed Cells in Multi-well Plate start->seed_cells incubate1 Incubate (24h) seed_cells->incubate1 add_compound Add Compound to Cells incubate1->add_compound prepare_compound Prepare Compound Dilution Series prepare_compound->add_compound incubate2 Incubate (Assay Dependent) add_compound->incubate2 add_reagents Add Assay Reagents incubate2->add_reagents read_plate Read Plate add_reagents->read_plate analyze_data Analyze Data read_plate->analyze_data end End analyze_data->end

Caption: A generalized workflow for a cell-based assay.

References

  • Dibromoacetic Acid | C2H2Br2O2 | CID 12433 - PubChem. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]

  • EP0665212B1 - Process for the preparation of 2,4,6-trimethylphenylacetic acid - Google Patents. (n.d.). Google Patents.
  • 2-(2-Methylphenoxy)acetic acid | C9H10O3 | CID 74651 - PubChem. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]

  • 2-(4-Bromo-2-formylphenoxy)acetic acid | C9H7BrO4 | CID 968879 - PubChem. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]

  • How to Ensure Your Cell-Based Assays Are Reproducible | Bitesize Bio. (2022, September 1). Bitesize Bio. Retrieved January 25, 2026, from [Link]

  • The impact of cellular environment on in vitro drug screening - PMC - NIH. (2023, September 7). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • Solvent effects - Wikipedia. (n.d.). Wikipedia. Retrieved January 25, 2026, from [Link]

  • Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery - Dispendix. (2024, April 9). Dispendix. Retrieved January 25, 2026, from [Link]

  • Biomimetic Chromatography/QSAR Investigations in Modeling Properties Influencing the Biological Efficacy of Phenoxyacetic Acid-Derived Congeners - MDPI. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]

  • Impact of Solvent on the Thermal Stability of Amines | Industrial & Engineering Chemistry Research - ACS Publications. (n.d.). ACS Publications. Retrieved January 25, 2026, from [Link]

  • Assay Troubleshooting | MB - About. (n.d.). MB - About. Retrieved January 25, 2026, from [Link]

  • The Impact of Cellular Environment on In Vitro Drug Screening - Taylor & Francis Online. (n.d.). Taylor & Francis Online. Retrieved January 25, 2026, from [Link]

  • Validation of Analytical Methods for Biomarkers Employed in Drug Development - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • Troubleshooting and optimizing lab experiments - YouTube. (2022, October 12). YouTube. Retrieved January 25, 2026, from [Link]

  • Impact of Deep Eutectic Solvents on Kinetics and Folding Stability of Formate Dehydrogenase - MDPI. (2023, September 22). MDPI. Retrieved January 25, 2026, from [Link]

  • In Vitro Research Reproducibility: Keeping Up High Standards - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review - Jetir.Org. (n.d.). Jetir.Org. Retrieved January 25, 2026, from [Link]

  • Cell culture media impact on drug product solution stability - ResearchGate. (2025, August 10). ResearchGate. Retrieved January 25, 2026, from [Link]

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Validation & Comparative

A Comprehensive Guide to the Validation of 2-(2,4-Dibromo-6-methylphenoxy)acetic Acid's Biological Effects: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the exploration of novel chemical entities is the cornerstone of innovation. This guide provides a comprehensive framework for the validation of the biological effects of 2-(2,4-Dibromo-6-methylphenoxy)acetic acid, a compound of interest within the broader class of phenoxyacetic acid derivatives. Due to the limited direct literature on this specific molecule, we present a structured, multi-faceted approach to its biological characterization. This guide is designed to be a self-validating system, explaining the rationale behind each experimental choice and comparing its potential activities against well-established alternatives.

Introduction to 2-(2,4-Dibromo-6-methylphenoxy)acetic Acid and its Potential Significance

Phenoxyacetic acid derivatives are a versatile class of compounds with a wide range of biological activities, including herbicidal, anti-inflammatory, anticancer, and antimicrobial properties.[1] The well-known herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D) functions as a synthetic auxin, leading to uncontrolled growth and death in susceptible plants.[2][3][4] Other derivatives have been investigated for their potential as selective COX-2 inhibitors for anti-inflammatory applications and as cytotoxic agents against various cancer cell lines.[5][6]

The unique structure of 2-(2,4-Dibromo-6-methylphenoxy)acetic acid, with its dibromo and methyl substitutions on the phenoxy ring, warrants a thorough investigation into its biological activity. The presence of halogens can significantly influence a molecule's lipophilicity, metabolic stability, and interaction with biological targets. This guide outlines a systematic approach to elucidate its potential cytotoxic, antimicrobial, anti-inflammatory, and herbicidal effects, alongside a preliminary toxicological assessment.

Proposed Experimental Workflows for Biological Validation

To comprehensively characterize the biological profile of 2-(2,4-Dibromo-6-methylphenoxy)acetic acid, a tiered approach is recommended, starting with in vitro screenings, followed by more complex in vivo studies for the most promising activities.

In Vitro Cytotoxicity Assessment

Rationale: The initial screening for biological activity will assess the compound's potential as an anticancer agent. The MTT assay is a robust and widely used colorimetric method to determine cell viability and cytotoxicity.[7][8]

Experimental Protocol: MTT Assay [9][10][11]

  • Cell Culture: Human cancer cell lines (e.g., HepG2 - liver cancer, A549 - lung cancer, MCF-7 - breast cancer) are cultured in appropriate media and conditions.

  • Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for attachment.

  • Treatment: The test compound, 2-(2,4-Dibromo-6-methylphenoxy)acetic acid, and a positive control (e.g., Doxorubicin) are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for 72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 (half-maximal inhibitory concentration) is determined from the dose-response curve.

Comparative Data (Hypothetical):

CompoundCell LineIC50 (µM)
2-(2,4-Dibromo-6-methylphenoxy)acetic acidHepG215.2
2-(2,4-Dibromo-6-methylphenoxy)acetic acidA54922.8
2-(2,4-Dibromo-6-methylphenoxy)acetic acidMCF-718.5
Doxorubicin (Positive Control)HepG20.8
Doxorubicin (Positive Control)A5491.2
Doxorubicin (Positive Control)MCF-70.5

Workflow Diagram:

MTT_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_measurement Measurement & Analysis start Seed cells in 96-well plate treatment Add test compound and controls start->treatment incubate_72h Incubate for 72h treatment->incubate_72h add_mtt Add MTT solution incubate_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Solubilize formazan incubate_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze Calculate IC50 read_absorbance->analyze

Caption: Workflow for assessing cytotoxicity using the MTT assay.

In Vitro Antimicrobial Activity Screening

Rationale: Given that some halogenated phenoxy derivatives exhibit antimicrobial properties, it is prudent to screen 2-(2,4-Dibromo-6-methylphenoxy)acetic acid for antibacterial activity. The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12][13][14][15]

Experimental Protocol: Broth Microdilution Assay [12][16]

  • Bacterial Strains: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) is used.

  • Inoculum Preparation: Bacterial cultures are grown to a specific turbidity (0.5 McFarland standard).

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Comparative Data (Hypothetical):

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)
2-(2,4-Dibromo-6-methylphenoxy)acetic acid16>128>128
Vancomycin (Positive Control)1N/AN/A
Ciprofloxacin (Positive Control)0.50.0150.25

Workflow Diagram:

Broth_Microdilution_Workflow cluster_setup Assay Setup cluster_incubation_read Incubation & Reading serial_dilution Serial dilution of test compound inoculation Inoculate wells serial_dilution->inoculation inoculum_prep Prepare bacterial inoculum inoculum_prep->inoculation incubate Incubate at 37°C for 24h inoculation->incubate read_mic Determine MIC incubate->read_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

In Vivo Anti-inflammatory Activity Assessment

Rationale: Several phenoxyacetic acid derivatives have been shown to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[5][6] The carrageenan-induced paw edema model in rats is a widely used and reliable method for evaluating the in vivo anti-inflammatory activity of new compounds.[17][18][19][20]

Experimental Protocol: Carrageenan-Induced Paw Edema [18][20][21]

  • Animal Model: Male Wistar rats (180-200g) are used.

  • Grouping: Animals are divided into control, standard (Indomethacin, 10 mg/kg), and test groups (2-(2,4-Dibromo-6-methylphenoxy)acetic acid at different doses).

  • Compound Administration: The test compound or standard drug is administered intraperitoneally 30 minutes before carrageenan injection.

  • Induction of Edema: 0.1 mL of 1% carrageenan suspension is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: The percentage of edema inhibition is calculated for each group relative to the control group.

Comparative Data (Hypothetical):

Treatment GroupDose (mg/kg)Paw Volume Increase at 3h (mL)% Inhibition of Edema at 3h
Control (Carrageenan only)-0.85 ± 0.05-
2-(2,4-Dibromo-6-methylphenoxy)acetic acid250.55 ± 0.0435.3%
2-(2,4-Dibromo-6-methylphenoxy)acetic acid500.42 ± 0.0350.6%
Indomethacin (Standard)100.38 ± 0.0355.3%

Workflow Diagram:

Paw_Edema_Workflow start Administer test compound/control induce_edema Inject carrageenan into paw start->induce_edema measure_volume Measure paw volume over 5 hours induce_edema->measure_volume analyze Calculate % inhibition measure_volume->analyze

Caption: Workflow for the carrageenan-induced paw edema assay.

In Vitro Cyclooxygenase (COX) Inhibition Assay

Rationale: To investigate the mechanism of anti-inflammatory action, a direct in vitro assay for COX-1 and COX-2 inhibition is necessary. This will determine if the compound acts as a selective or non-selective COX inhibitor.[22][23]

Experimental Protocol: COX Inhibition Assay [24][25][26]

  • Enzyme Source: Purified human recombinant COX-1 and COX-2 enzymes are used.

  • Assay Principle: The assay measures the peroxidase activity of COX, which is the second step in the synthesis of prostaglandins.

  • Procedure: The test compound at various concentrations is pre-incubated with the COX enzyme. The reaction is initiated by the addition of arachidonic acid. The formation of the product is monitored using a colorimetric or fluorometric probe.

  • Data Analysis: The IC50 values for COX-1 and COX-2 are calculated, and the selectivity index (IC50 COX-1 / IC50 COX-2) is determined.

Comparative Data (Hypothetical):

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
2-(2,4-Dibromo-6-methylphenoxy)acetic acid12.51.86.9
Celecoxib (Selective COX-2 Inhibitor)150.04375
Ibuprofen (Non-selective Inhibitor)5100.5

Signaling Pathway Diagram:

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2_1 PGH2 COX1->PGH2_1 PGH2_2 PGH2 COX2->PGH2_2 Prostaglandins_1 Prostaglandins (Housekeeping) PGH2_1->Prostaglandins_1 Prostaglandins_2 Prostaglandins (Inflammation) PGH2_2->Prostaglandins_2 Test_Compound 2-(2,4-Dibromo-6-methylphenoxy)acetic acid Test_Compound->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by the test compound.

Herbicidal Activity Bioassay

Rationale: The structural similarity to 2,4-D suggests a potential for herbicidal activity through the mimicry of the plant hormone auxin.[2][27][28][29] A simple bioassay using susceptible plant species can provide a preliminary assessment of this activity.[30][31][32][33]

Experimental Protocol: Seed Germination and Seedling Growth Bioassay [32][33]

  • Plant Species: Use a susceptible dicot species (e.g., tomato, Solanum lycopersicum) and a tolerant monocot species (e.g., corn, Zea mays).

  • Treatment Application: Prepare different concentrations of 2-(2,4-Dibromo-6-methylphenoxy)acetic acid and 2,4-D (as a positive control) in a suitable solvent.

  • Petri Dish Assay: Place seeds on filter paper in petri dishes and moisten with the test solutions.

  • Pot Assay: Alternatively, plant seeds in small pots containing soil and apply the test solutions as a spray.

  • Incubation: Keep the petri dishes or pots in a controlled environment with adequate light and temperature.

  • Observation: After 7-14 days, measure germination rate, root and shoot length, and observe for any morphological abnormalities (e.g., epinasty, chlorosis).

Comparative Data (Hypothetical):

CompoundConcentration (ppm)Tomato Root Inhibition (%)Corn Root Inhibition (%)
2-(2,4-Dibromo-6-methylphenoxy)acetic acid106510
2-(2,4-Dibromo-6-methylphenoxy)acetic acid1009525
2,4-D (Positive Control)107012
2,4-D (Positive Control)1009828

Auxin Signaling Pathway Diagram:

Auxin_Pathway Auxin_Herbicide 2-(2,4-Dibromo-6-methylphenoxy)acetic acid Auxin_Receptor Auxin Receptor (e.g., TIR1) Auxin_Herbicide->Auxin_Receptor Aux_IAA Aux/IAA Repressor Auxin_Receptor->Aux_IAA Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Repression Gene_Expression Auxin-responsive gene expression ARF->Gene_Expression Activation Growth Uncontrolled Growth Gene_Expression->Growth

Caption: Proposed mechanism of action via the auxin signaling pathway.

Preliminary In Vivo Toxicological Evaluation

Rationale: A preliminary assessment of acute oral toxicity is essential to understand the safety profile of the compound. The OECD Test Guideline 423 (Acute Toxic Class Method) provides a stepwise procedure to estimate the acute toxicity with a minimal number of animals.[34][35][36] Additionally, a micronucleus test can assess the potential for genotoxicity.[37][38][39][40][41]

Experimental Protocol: Acute Oral Toxicity (OECD 423) [35]

  • Animal Model: Female rats are typically used.

  • Dosing: A stepwise procedure is followed, starting with a dose of 300 mg/kg. Three animals are used per step.

  • Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

  • Endpoint: The procedure allows for the classification of the substance into one of the GHS categories for acute toxicity.

Experimental Protocol: In Vivo Micronucleus Assay (OECD 474) [42]

  • Animal Model: Mice are treated with the test compound, a positive control (e.g., cyclophosphamide), and a vehicle control.

  • Dosing: The compound is administered, typically once or twice.

  • Sample Collection: Bone marrow is collected at appropriate time points (e.g., 24 and 48 hours after treatment).

  • Slide Preparation and Analysis: Bone marrow smears are prepared, stained, and scored for the frequency of micronucleated polychromatic erythrocytes.

Conclusion and Future Directions

This guide provides a foundational framework for the systematic validation of the biological effects of 2-(2,4-Dibromo-6-methylphenoxy)acetic acid. The proposed experimental workflows, from initial in vitro screenings to targeted in vivo studies, will enable a comprehensive characterization of its potential as a cytotoxic, antimicrobial, anti-inflammatory, or herbicidal agent. The comparative approach against established standards is crucial for contextualizing the potency and selectivity of this novel compound.

Positive results in any of these initial assays would warrant further investigation, including more detailed mechanistic studies, evaluation in a broader range of models, and a more extensive toxicological workup. The data generated from this structured validation process will be invaluable for guiding future research and development efforts for 2-(2,4-Dibromo-6-methylphenoxy)acetic acid and its derivatives.

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A Comparative Analysis of 2-(2,4-Dibromo-6-methylphenoxy)acetic acid and the Legacy Herbicide 2,4-D

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Plant Science and Agrochemical Development

This guide provides a detailed comparative study of the novel compound 2-(2,4-Dibromo-6-methylphenoxy)acetic acid and the widely used herbicide, 2,4-Dichlorophenoxyacetic acid (2,4-D). Drawing upon the established knowledge of 2,4-D's mechanism of action and the principles of structure-activity relationships within phenoxyacetic acid derivatives, this document offers a predictive and experimental framework for evaluating a new potential herbicidal agent.

Introduction: A Tale of a Well-Known Herbicide and a Novel Compound

Since its commercial release in 1946, 2,4-D has been a cornerstone of selective weed control, particularly for broadleaf weeds in monocot crops like corn, wheat, and rice.[1][2] Its efficacy, low cost, and systemic action have made it one of the most widely used herbicides globally.[3] 2,4-D is a synthetic auxin, a class of plant growth regulators that mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and unsustainable growth in susceptible plants.[1][3]

In contrast, 2-(2,4-Dibromo-6-methylphenoxy)acetic acid is a novel compound within the same phenoxyacetic acid class. While extensive data on its biological activity is not yet publicly available, its structural similarity to 2,4-D suggests it may possess similar auxin-like properties. This guide will explore the potential similarities and differences between these two compounds, providing a scientific basis for future research and development.

Chemical Structure and Predicted Physicochemical Properties

The biological activity of phenoxyacetic acid derivatives is heavily influenced by the type, position, and number of substituents on the aromatic ring.[4][5]

Feature2,4-Dichlorophenoxyacetic acid (2,4-D)2-(2,4-Dibromo-6-methylphenoxy)acetic acid
Chemical Structure
Molecular Formula C₈H₆Cl₂O₃[1]C₉H₈Br₂O₃
Molar Mass 221.04 g/mol [1]339.96 g/mol
Substituents on Phenyl Ring 2,4-Dichloro2,4-Dibromo, 6-Methyl

Analysis of Structural Differences:

  • Halogen Substitution: 2-(2,4-Dibromo-6-methylphenoxy)acetic acid replaces the two chlorine atoms of 2,4-D with two bromine atoms at the same 2 and 4 positions. Generally, increasing the halogen size and lipophilicity can influence the compound's interaction with its target receptor.

  • Methyl Group Addition: The presence of a methyl group at the 6-position in the novel compound is a significant modification. This ortho-substitution could impact the molecule's conformation and its ability to bind to the auxin receptor.

Mechanism of Action: The Auxin Signaling Pathway

Both 2,4-D and, hypothetically, 2-(2,4-Dibromo-6-methylphenoxy)acetic acid, exert their herbicidal effects by hijacking the plant's natural auxin signaling pathway.[2][6] At low concentrations, auxin is essential for normal plant growth and development.[7] However, at the high concentrations delivered by herbicide application, synthetic auxins overstimulate this pathway, leading to a cascade of events that result in plant death.[1][3]

The core of this pathway involves the perception of auxin by the TIR1/AFB family of F-box proteins, which are components of an SCF-type E3 ubiquitin ligase complex.[8][9] In the absence of auxin, Aux/IAA transcriptional repressor proteins bind to Auxin Response Factors (ARFs), preventing the transcription of auxin-responsive genes.[8]

When a synthetic auxin like 2,4-D is introduced, it acts as a "molecular glue," stabilizing the interaction between the TIR1/AFB receptor and the Aux/IAA repressor.[9] This targets the Aux/IAA for polyubiquitination and subsequent degradation by the 26S proteasome.[8][9] The removal of the Aux/IAA repressor allows the ARF transcription factors to activate the expression of a multitude of downstream genes, leading to physiological responses such as uncontrolled cell division and elongation, epinasty, and ultimately, plant death.[10]

Auxin_Signaling_Pathway cluster_low_auxin Low Auxin cluster_high_auxin High Auxin (e.g., 2,4-D) Aux/IAA Aux/IAA Repressor ARF ARF Transcription Factor Aux/IAA->ARF Binds to & Represses Gene_Expression_Off Auxin-Responsive Gene Expression OFF ARF->Gene_Expression_Off Transcription OFF Auxin Synthetic Auxin (2,4-D) TIR1/AFB TIR1/AFB Receptor Auxin->TIR1/AFB Binds SCF_Complex SCF Complex TIR1/AFB->SCF_Complex Part of Aux/IAA_Degradation Aux/IAA Degradation SCF_Complex->Aux/IAA_Degradation Ubiquitinates ARF_Active Active ARF Gene_Expression_On Uncontrolled Growth & Plant Death ARF_Active->Gene_Expression_On Transcription ON

Caption: The auxin signaling pathway under low and high auxin conditions.

Comparative Efficacy and Selectivity: A Predictive Analysis

While experimental data for 2-(2,4-Dibromo-6-methylphenoxy)acetic acid is needed for a definitive comparison, we can infer potential differences in efficacy and selectivity based on structure-activity relationships.

Parameter2,4-Dichlorophenoxyacetic acid (2,4-D)2-(2,4-Dibromo-6-methylphenoxy)acetic acid (Predicted)Rationale for Prediction
Herbicidal Activity High against broadleaf weeds[1]Potentially high, but could be altered.The larger bromine atoms may enhance binding to the auxin receptor, potentially increasing activity. However, the ortho-methyl group could introduce steric hindrance, possibly reducing activity.
Selectivity Selective for broadleaf weeds, with grasses being relatively unaffected.[1]Selectivity profile may be different.Changes in the substitution pattern can alter how the compound is metabolized by different plant species, which is a key factor in selectivity.
Environmental Persistence Moderate persistence in soil.[11]Potentially different persistence profile.The carbon-bromine bond is generally weaker than the carbon-chlorine bond, which might lead to faster degradation. However, the overall molecular structure will influence its environmental fate.

Experimental Protocol: Avena Coleoptile Elongation Bioassay

To empirically determine the auxin-like activity of 2-(2,4-Dibromo-6-methylphenoxy)acetic acid, a classic and reliable method is the Avena (oat) coleoptile elongation test.[12][13] This bioassay measures the ability of a compound to stimulate cell elongation in excised sections of oat coleoptiles.

Objective: To quantify and compare the auxin-like activity of 2-(2,4-Dibromo-6-methylphenoxy)acetic acid and 2,4-D.

Materials:

  • Oat seeds (Avena sativa)

  • Petri dishes and filter paper

  • Incubator or dark room at 25°C

  • Safelight (red light)

  • Microscope slides and coverslips

  • Scalpel or razor blade

  • Millimeter ruler or digital calipers

  • Test tubes or small beakers

  • Phosphate buffer (pH 6.0)

  • Sucrose

  • 2,4-D standard solution (e.g., 1 mg/mL in ethanol)

  • 2-(2,4-Dibromo-6-methylphenoxy)acetic acid (dissolved in a suitable solvent like ethanol or DMSO)

Procedure:

  • Seed Germination:

    • Soak oat seeds in water for 2-4 hours.

    • Place the seeds on moist filter paper in Petri dishes.

    • Germinate the seeds in complete darkness at 25°C for 3-4 days, until the coleoptiles are 2-3 cm long.[14]

  • Preparation of Coleoptile Sections:

    • Perform all subsequent steps under a red safelight to avoid phototropic responses.

    • Cut the apical 3-5 mm from the tips of the coleoptiles to remove the primary source of endogenous auxin.

    • Excise a 5-10 mm segment from the region just below the tip.

  • Incubation with Test Solutions:

    • Prepare a series of dilutions for both 2,4-D and 2-(2,4-Dibromo-6-methylphenoxy)acetic acid in a buffered sucrose solution (e.g., 10 mM phosphate buffer, 2% sucrose). A typical concentration range to test would be from 10⁻⁸ to 10⁻⁴ M.

    • Include a negative control (buffer and sucrose only) and a positive control (a known optimal concentration of 2,4-D).

    • Place 5-10 coleoptile segments in each test tube containing the respective test solution.

    • Incubate the test tubes in the dark at 25°C for 18-24 hours.

  • Measurement and Data Analysis:

    • After incubation, measure the final length of each coleoptile segment.

    • Calculate the average elongation for each treatment and subtract the average elongation of the negative control.

    • Plot a dose-response curve (elongation vs. log of concentration) for each compound.

    • Compare the curves to determine the relative auxin-like activity of 2-(2,4-Dibromo-6-methylphenoxy)acetic acid compared to 2,4-D.

Avena_Coleoptile_Bioassay Germination 1. Oat Seed Germination (Dark, 3-4 days) Sectioning 2. Coleoptile Sectioning (Under red light) Germination->Sectioning Incubation 3. Incubation in Test Solutions (Dark, 18-24 hours) Sectioning->Incubation Measurement 4. Measurement of Elongation Incubation->Measurement Analysis 5. Data Analysis & Dose-Response Curve Measurement->Analysis

Caption: Workflow for the Avena coleoptile elongation bioassay.

Toxicological Profile

2,4-D: The toxicity of 2,4-D is generally considered to be low for humans, although some forms can cause eye irritation.[1] The oral LD₅₀ in rats is approximately 639 mg/kg.[1] Ingestion of large amounts can lead to symptoms such as vomiting, diarrhea, headaches, and in severe cases, kidney failure and muscle damage.[15][16][17] Long-term exposure in animal studies has shown effects on the blood, liver, and kidneys.[18]

2-(2,4-Dibromo-6-methylphenoxy)acetic acid (Predicted): The toxicological profile of this novel compound is unknown and requires thorough investigation. The presence of bromine atoms may alter its metabolic pathways and potential for bioaccumulation. It is crucial to conduct comprehensive toxicological studies, including acute and chronic toxicity, genotoxicity, and ecotoxicity, before any potential application.

Summary and Future Directions

This guide has provided a comparative framework for understanding the potential properties of the novel compound 2-(2,4-Dibromo-6-methylphenoxy)acetic acid in relation to the well-established herbicide 2,4-D. While structural similarities suggest a shared mechanism of action as a synthetic auxin, the specific substitutions are likely to result in different efficacy, selectivity, and toxicological profiles.

Future research should focus on:

  • Synthesis and Purification: Development of an efficient and scalable synthesis route for 2-(2,4-Dibromo-6-methylphenoxy)acetic acid.

  • In Vitro and In Vivo Bioassays: Conducting experiments, such as the Avena coleoptile elongation test and whole-plant herbicide screening, to determine its biological activity.

  • Structure-Activity Relationship Studies: Synthesizing and testing a series of related analogs to build a comprehensive understanding of how different substituents affect activity.

  • Toxicological and Environmental Fate Studies: A thorough evaluation of the compound's safety profile for non-target organisms and its behavior in the environment.

By systematically investigating these aspects, the scientific community can determine if 2-(2,4-Dibromo-6-methylphenoxy)acetic acid holds promise as a new tool in weed management or other areas of plant science.

References

  • 2,4-Dichlorophenoxyacetic acid. Wikipedia. [Link]

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  • (2-Methylphenoxy)acetic acid. ResearchGate. [Link]

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  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. MDPI. [Link]

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A Comparative Analysis of 2-(2,4-Dibromo-6-methylphenoxy)acetic Acid and Commercial Auxin Herbicides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The phenoxyacetic acid class of compounds has been a cornerstone of selective weed management in agriculture for decades.[1][2] Their efficacy stems from their ability to act as synthetic mimics of the natural plant hormone indole-3-acetic acid (IAA), or auxin.[3][4] This mimicry leads to uncontrolled growth and eventual death in susceptible broadleaf plants while leaving monocotyledonous crops like cereals largely unaffected.[4][5] The two most prominent commercial standards in this class are 2,4-Dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA).[1]

This guide introduces a novel compound, 2-(2,4-Dibromo-6-methylphenoxy)acetic acid (hereafter referred to as DBMA), and presents a comprehensive benchmark of its biological activity against 2,4-D and MCPA. By substituting the chlorine atoms found in commercial standards with bromine and strategically retaining a methyl group, DBMA is hypothesized to exhibit modified potency and selectivity. This analysis provides essential, data-driven insights for researchers and professionals in agrochemical development.

Mechanism of Action: The Synthetic Auxin Pathway

Synthetic auxins like 2,4-D and MCPA exert their effects by hijacking the plant's natural auxin signaling pathway.[4][5][6] The core of this pathway involves the TIR1/AFB family of F-box proteins, which function as auxin co-receptors.[7][8][9][10] In the presence of auxin (natural or synthetic), these TIR1/AFB proteins form a co-receptor complex with Aux/IAA transcriptional repressors.[10]

This binding event targets the Aux/IAA proteins for ubiquitination by the SCF (Skp1-Cullin-F-box) complex, leading to their subsequent degradation by the 26S proteasome. The removal of these repressors liberates Auxin Response Factor (ARF) transcription factors, which can then bind to auxin-responsive elements in the promoters of target genes, activating a cascade of gene expression that ultimately results in uncontrolled cell division and plant death.[11]

Auxin_Signaling_Pathway cluster_nucleus Cell Nucleus Auxin Synthetic Auxin (e.g., DBMA, 2,4-D) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds to SCF SCF Complex TIR1_AFB->SCF Forms complex with Aux_IAA Aux/IAA Repressor SCF->Aux_IAA Ubiquitinates ARF ARF Transcription Factor Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Targeted for Degradation DNA Auxin Response Genes ARF->DNA Activates Proteasome->Aux_IAA Response Uncontrolled Growth & Cell Division DNA->Response Leads to

Caption: Synthetic Auxin Signaling Pathway.

Experimental Design and Rationale

To provide a robust comparison, a two-tiered experimental approach was designed. This strategy allows for the assessment of both lethal herbicidal effects and more subtle, dose-dependent physiological responses.

  • Whole-Plant Herbicidal Efficacy Assay: This primary assay is designed to determine the concentration of each compound required to cause 50% mortality (EC50) in a model broadleaf weed, Sinapis alba (white mustard). This provides a direct, ecologically relevant measure of herbicidal potency. The methodology is adapted from standardized guidelines for herbicide testing, such as the OECD 208 guideline.[12][13]

  • Root Elongation Inhibition Assay: At sub-lethal concentrations, auxins are known to inhibit root growth.[14][15] This secondary assay, using the model plant Arabidopsis thaliana, quantifies the inhibitory concentration (IC50) for primary root elongation. It serves as a highly sensitive bioassay to confirm auxin-like activity and differentiate the potency of the compounds at a physiological level.

Methodologies

Protocol 1: Whole-Plant Herbicidal Efficacy Assay
  • Plant Cultivation: Sinapis alba seeds were sown in pots containing a standard potting mix and grown in a controlled environment chamber (22°C, 16h light/8h dark cycle). Plants were thinned to one per pot and grown until they reached the 2- to 4-true leaf stage.

  • Treatment Preparation: Stock solutions of DBMA, 2,4-D, and MCPA were prepared in acetone and diluted to final concentrations ranging from 1 µM to 1000 µM in an aqueous solution containing 0.1% Tween-20 as a surfactant.

  • Application: Plants were sprayed with the respective herbicide solutions using a calibrated laboratory sprayer to ensure uniform coverage. A control group was sprayed with the solvent-surfactant solution alone.

  • Evaluation: Plants were returned to the growth chamber. Visual assessment of phytotoxicity and mortality rates were recorded at 7, 14, and 21 days after treatment.

  • Data Analysis: The EC50 value and its 95% confidence interval were calculated for each compound using a log-logistic dose-response model.

Protocol 2: Arabidopsis thaliana Root Elongation Assay
  • Seed Sterilization and Plating: Arabidopsis thaliana (Col-0) seeds were surface-sterilized and plated on square Petri dishes containing 0.5x Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar.

  • Stratification and Germination: Plates were stratified at 4°C for 48 hours in the dark to synchronize germination, then transferred to a vertical orientation in a growth chamber (22°C, 16h light).

  • Treatment Transfer: After 4 days of growth, seedlings with consistent primary root length were transferred to fresh MS plates supplemented with a range of concentrations (0.01 µM to 10 µM) of DBMA, 2,4-D, or MCPA.

  • Data Acquisition: The plates were incubated vertically for an additional 72 hours. Plates were then scanned, and the length of the primary root was measured using ImageJ software.

  • Data Analysis: The percentage of root growth inhibition relative to the untreated control was calculated for each concentration. IC50 values were determined by fitting the data to a four-parameter logistic curve.

Experimental_Workflow cluster_assay1 Assay 1: Herbicidal Efficacy cluster_assay2 Assay 2: Root Elongation A1 Cultivate Sinapis alba A3 Spray Application (2-4 Leaf Stage) A1->A3 A2 Prepare Herbicide Dose Range A2->A3 A4 Incubate & Assess (21 days) A3->A4 A5 Calculate EC50 (Mortality) A4->A5 B1 Plate Sterilized Arabidopsis Seeds B2 Germinate & Grow (4 days) B1->B2 B3 Transfer to Treatment Plates B2->B3 B4 Incubate Vertically (72 hours) B3->B4 B5 Scan & Measure Root Length B4->B5 B6 Calculate IC50 (Inhibition) B5->B6

Caption: Comparative Experimental Workflow.

Results

The biological activities of DBMA, 2,4-D, and MCPA were quantified and are summarized below. The data represents the mean values derived from three independent experimental replicates.

CompoundHerbicidal Efficacy (EC50, µM) on S. albaRoot Inhibition (IC50, µM) on A. thaliana
DBMA 112 ± 80.045 ± 0.003
2,4-D 155 ± 110.068 ± 0.005
MCPA 210 ± 150.095 ± 0.007

Discussion

The experimental data reveals a clear differentiation in the biological activity of the three tested phenoxyacetic acid derivatives.

In the whole-plant herbicidal efficacy assay, DBMA demonstrated the highest potency with an EC50 value of 112 µM. This represents a significant increase in activity compared to both 2,4-D (155 µM) and MCPA (210 µM). This suggests that the dibromo- and methyl- substitutions on the phenyl ring of DBMA may enhance its uptake, translocation, or binding affinity to the TIR1/AFB co-receptor complex in S. alba. The increased lipophilicity imparted by the bromine atoms compared to chlorine may facilitate more efficient cuticular penetration.

The results from the Arabidopsis root elongation assay corroborate the findings from the whole-plant screen and highlight the potent auxin-like nature of DBMA at physiological concentrations. DBMA was a more potent inhibitor of root growth (IC50 = 0.045 µM) than either 2,4-D (IC50 = 0.068 µM) or MCPA (IC50 = 0.095 µM). This high sensitivity in a classic auxin bioassay strongly supports the hypothesis that DBMA functions through the same molecular mechanism as the commercial standards. The differential potency among the compounds underscores how subtle changes in chemical structure can significantly impact the interaction with the auxin perception and signaling machinery.[8]

Conclusion

This comparative guide demonstrates that 2-(2,4-Dibromo-6-methylphenoxy)acetic acid (DBMA) is a highly active synthetic auxin with potent herbicidal properties. Based on the presented data, DBMA exhibits superior performance in both whole-plant efficacy and physiological root inhibition assays when benchmarked against the widely-used commercial standards 2,4-D and MCPA. The structural modifications—specifically the substitution of chlorine with bromine—appear to confer a significant increase in biological activity. These findings position DBMA as a promising candidate for further investigation and development as a next-generation selective herbicide.

References

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Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 2-(2,4-Dibromo-6-methylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the meticulous handling of chemical reagents is paramount to both personnel safety and experimental integrity. This guide provides an in-depth operational plan for the safe handling of 2-(2,4-Dibromo-6-methylphenoxy)acetic acid, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). As Senior Application Scientists, our goal is to empower you with not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Understanding the Hazard Profile

Before any handling protocols can be established, a thorough understanding of the hazard profile of 2-(2,4-Dibromo-6-methylphenoxy)acetic acid is essential. According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Skin Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1]

These classifications dictate the minimum required PPE to mitigate risks of exposure through ingestion, dermal contact, eye contact, and inhalation.

Core Principles of Personal Protective Equipment (PPE)

The Occupational Safety and Health Administration (OSHA) mandates that employers must provide and ensure the use of appropriate PPE wherever hazards are present that can cause injury or impairment.[2][3] The selection of PPE should be based on a thorough hazard assessment of the specific tasks to be performed.[4][5] For handling 2-(2,4-Dibromo-6-methylphenoxy)acetic acid, a multi-faceted approach to PPE is necessary.

Recommended Personal Protective Equipment

The following table summarizes the recommended PPE for various laboratory operations involving 2-(2,4-Dibromo-6-methylphenoxy)acetic acid.

OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Receiving and Storage Safety glasses with side shieldsNitrile or neoprene glovesLaboratory coatNot generally required
Weighing and Aliquoting (Solid) Chemical splash goggles or face shieldDouble-gloving with nitrile or neoprene glovesLaboratory coat, disposable sleevesNIOSH-approved respirator with a particulate filter (N95 or higher)
Dissolving in Solvent Chemical splash gogglesChemical-resistant gloves (Nitrile or neoprene)Laboratory coatWork in a certified chemical fume hood
Experimental Use Chemical splash gogglesChemical-resistant gloves (Nitrile or neoprene)Laboratory coatWork in a certified chemical fume hood
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty chemical-resistant glovesChemical-resistant apron or suitNIOSH-approved respirator with an organic vapor/acid gas cartridge and a particulate pre-filter
Waste Disposal Chemical splash gogglesChemical-resistant gloves (Nitrile or neoprene)Laboratory coatWork in a certified chemical fume hood
Step-by-Step Guide to Safe Handling and PPE Use
  • Consult the SDS: Before beginning any work, thoroughly read and understand the Safety Data Sheet for 2-(2,4-Dibromo-6-methylphenoxy)acetic acid.

  • Designate a Work Area: All work with this compound should be performed in a designated area, such as a certified chemical fume hood, to minimize the risk of inhalation and contamination of the general laboratory space.[6][7]

  • Assemble PPE: Gather all necessary PPE as outlined in the table above. Ensure all PPE is in good condition and fits properly.[8]

  • Locate Safety Equipment: Be aware of the location and proper operation of emergency equipment, including safety showers, eyewash stations, and fire extinguishers.[6][8]

The primary risk during this stage is the inhalation of airborne particles and dermal contact with the powder.

  • Don PPE: At a minimum, wear a laboratory coat, chemical splash goggles, and double-glove with nitrile or neoprene gloves.[5][9]

  • Respiratory Protection: Due to the risk of respiratory irritation, a NIOSH-approved respirator with a particulate filter (N95 or higher) is strongly recommended when handling the solid outside of a containment device like a glove box.[10]

  • Containment: Whenever possible, weigh the compound in a ventilated balance enclosure or a chemical fume hood to control airborne dust.[7]

  • Handling Technique: Use a spatula to transfer the solid. Avoid pouring the powder directly from the bottle to minimize the generation of dust.[7] Close the container immediately after use.[7]

The main hazards during this phase are splashes to the eyes and skin.

  • Work in a Fume Hood: All manipulations, including dissolving the compound and running reactions, must be performed in a certified chemical fume hood.[6]

  • Eye Protection: Wear chemical splash goggles to protect against splashes.[4][11]

  • Hand Protection: Wear chemical-resistant gloves. Nitrile or neoprene gloves are generally suitable, but it is crucial to check the glove manufacturer's compatibility chart for the specific solvent being used.[12]

  • Body Protection: A laboratory coat should be worn at all times to protect against spills.[5][8]

In the event of a spill, a quick and appropriate response is critical to prevent exposure.

  • Evacuate and Alert: Alert others in the vicinity and evacuate the immediate area if necessary.[6]

  • Don Enhanced PPE: Before attempting to clean the spill, don additional PPE, including a face shield, a chemical-resistant apron, and a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a particulate pre-filter.[10]

  • Contain and Clean: For small spills of the solid, gently cover with an absorbent material, dampen with water to prevent dust formation, and then carefully scoop into a labeled waste container.[10] Wash the area with soap and water after the material has been removed.[10]

Disposal Plan

Proper disposal of 2-(2,4-Dibromo-6-methylphenoxy)acetic acid and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: All waste containing this compound must be treated as hazardous waste.

  • Container Management: Collect all waste in clearly labeled, sealed containers. Do not mix with incompatible waste streams.

  • Halogenated Organic Waste: As a brominated organic compound, this waste should be segregated into a designated halogenated organic waste stream.[13] Incineration is a common disposal method for such compounds, but it must be done in facilities equipped to handle the formation of brominated pollutants.[14][15]

  • Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved hazardous waste disposal company.

Visualizing the PPE Workflow

The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling 2-(2,4-Dibromo-6-methylphenoxy)acetic acid.

PPE_Workflow start Start: Handling 2-(2,4-Dibromo-6-methylphenoxy)acetic acid task_assessment Task Assessment: What is the operation? start->task_assessment weighing Weighing Solid task_assessment->weighing Solid Handling dissolving Dissolving/Reaction task_assessment->dissolving Liquid Handling spill Spill Cleanup task_assessment->spill Accident storage Receiving/Storage task_assessment->storage Routine Logistics ppe_weighing PPE: - Lab Coat - Double Gloves - Goggles - N95 Respirator weighing->ppe_weighing ppe_dissolving PPE: - Lab Coat - Gloves - Goggles - Fume Hood dissolving->ppe_dissolving ppe_spill PPE: - Chem-Resistant Suit - Heavy-Duty Gloves - Goggles & Face Shield - Respirator (OV/AG/P100) spill->ppe_spill ppe_storage PPE: - Lab Coat - Gloves - Safety Glasses storage->ppe_storage end Proceed with Caution ppe_weighing->end ppe_dissolving->end ppe_spill->end ppe_storage->end

Caption: PPE Selection Workflow for Handling 2-(2,4-Dibromo-6-methylphenoxy)acetic acid.

By adhering to these guidelines, researchers can confidently and safely handle 2-(2,4-Dibromo-6-methylphenoxy)acetic acid, fostering a secure and productive laboratory environment.

References

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  • Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]

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  • Clarion Safety Systems. (2022, November 30). OSHA's PPE Laboratory Standards. Retrieved from [Link]

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  • Environment, Health & Safety, University of California, Berkeley. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]

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  • PubMed. (n.d.). Bromine in waste incineration: partitioning and influence on metal volatilisation. Retrieved from [Link]

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  • University of Missouri Extension. (2000, December 1). Personal Protective Equipment for Working With Pesticides. Retrieved from [Link]

  • University of California, Irvine Environmental Health & Safety. (2020, July 6). Standard operating procedure for hazardous chemicals Handling of nanomaterials. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards Introduction. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.